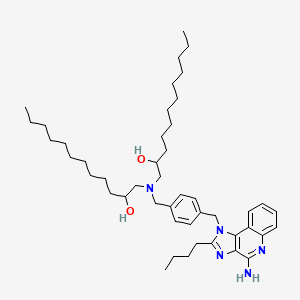
C12-TLRa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C12-TLRa is a lipidoid compound composed of Epoxide C12 and an amine-containing Toll-like receptor 7/8 agonist. It is primarily used as an adjuvant in lipid nanoparticle (LNP) formulations to enhance the delivery and immunogenicity of messenger RNA (mRNA) vaccines . This compound has shown significant potential in improving the efficacy of mRNA vaccines by promoting the delivery of mRNA into cells and enhancing the immune response.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
C12-TLRa is synthesized through a chemical reaction between Epoxide C12 and an amine-containing Toll-like receptor 7/8 agonist. The reaction involves the opening of the epoxide ring by the amine group, resulting in the formation of the lipidoid compound . The reaction conditions typically include a controlled temperature and pH to ensure the efficient formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical synthesis using high-purity reagents and optimized reaction conditions. The process includes the purification of the final product to achieve the required purity for use in pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
C12-TLRa undergoes several types of chemical reactions, including:
Substitution Reactions: The amine group in this compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the epoxide and amine groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can result in the formation of various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
C12-TLRa has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of cellular processes and immune responses.
Medicine: Integral in the development of mRNA vaccines, enhancing their delivery and immunogenicity.
Industry: Utilized in the production of pharmaceutical formulations and vaccine adjuvants
Wirkmechanismus
C12-TLRa exerts its effects by acting as an adjuvant in lipid nanoparticle formulations. It enhances the delivery of mRNA into cells by promoting the fusion of lipid nanoparticles with cellular membranes. Additionally, this compound activates Toll-like receptors 7 and 8, leading to the activation of dendritic cells and the production of pro-inflammatory cytokines. This activation enhances the innate and adaptive immune responses, resulting in a more robust and long-lasting immune response to the mRNA vaccine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
C12-113: Another lipidoid compound used in mRNA vaccine delivery.
TLR7/8 Agonists: Compounds that activate Toll-like receptors 7 and 8, similar to C12-TLRa
Uniqueness of this compound
This compound is unique due to its dual role as both a structural component of lipid nanoparticles and an adjuvant that enhances immune responses. This dual functionality makes it particularly effective in mRNA vaccine formulations, providing both efficient delivery and strong immunogenicity .
Eigenschaften
Molekularformel |
C46H73N5O2 |
|---|---|
Molekulargewicht |
728.1 g/mol |
IUPAC-Name |
1-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methyl-(2-hydroxydodecyl)amino]dodecan-2-ol |
InChI |
InChI=1S/C46H73N5O2/c1-4-7-10-12-14-16-18-20-24-39(52)35-50(36-40(53)25-21-19-17-15-13-11-8-5-2)33-37-29-31-38(32-30-37)34-51-43(28-9-6-3)49-44-45(51)41-26-22-23-27-42(41)48-46(44)47/h22-23,26-27,29-32,39-40,52-53H,4-21,24-25,28,33-36H2,1-3H3,(H2,47,48) |
InChI-Schlüssel |
HIHJXHDBDZYVSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CN(CC1=CC=C(C=C1)CN2C(=NC3=C2C4=CC=CC=C4N=C3N)CCCC)CC(CCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)
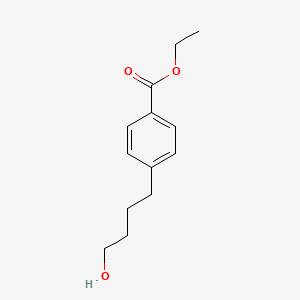

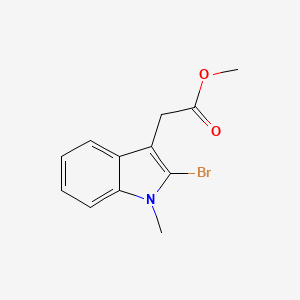
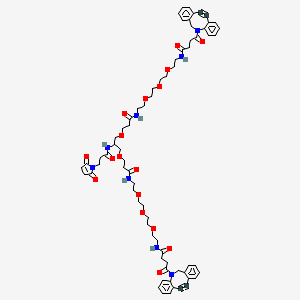

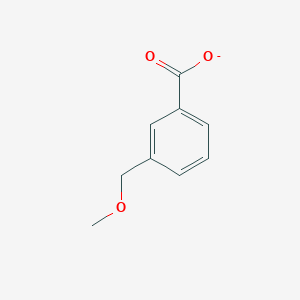
![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)

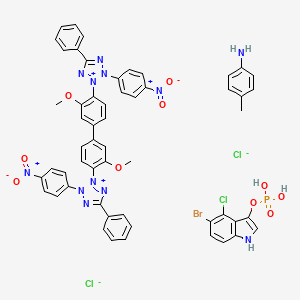
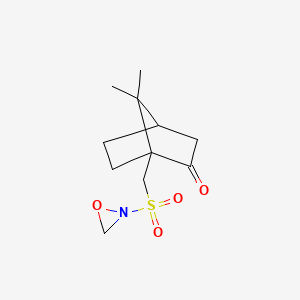

![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)
